![molecular formula C25H25N3O4S2 B046721 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate CAS No. 120181-26-2](/img/structure/B46721.png)
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate is a chemical compound that belongs to the family of benzothiazoles. It has been found to possess several important biological properties and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in the inflammatory response and neurodegenerative diseases, respectively.
Biochemical and Physiological Effects:
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. It has also been found to inhibit the growth of certain cancer cells and reduce the activity of AChE in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate in lab experiments include its relatively easy synthesis, low toxicity, and potential applications in various scientific research fields. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate. These include further studies on its mechanism of action, its potential applications in the treatment of neurodegenerative diseases, and its potential use as a diagnostic tool for certain diseases. Additionally, further studies on its toxicity and pharmacokinetics are needed to determine its safety and efficacy in vivo.
In conclusion, 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate is a chemical compound with several important biological properties and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound are needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzylamine to form the intermediate product, which is further reacted with 2-mercapto-5-methylbenzothiazole to yield the final product.
Wissenschaftliche Forschungsanwendungen
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate has been extensively studied for its potential applications in scientific research. It has been found to possess important biological properties such as anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
120181-26-2 |
|---|---|
Produktname |
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate |
Molekularformel |
C25H25N3O4S2 |
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] 4-methylbenzoate |
InChI |
InChI=1S/C25H25N3O4S2/c1-14-5-9-19(10-6-14)24(29)32-22-16(3)15(2)21-23(17(22)4)33-25(28-21)27-13-18-7-11-20(12-8-18)34(26,30)31/h5-12H,13H2,1-4H3,(H,27,28)(H2,26,30,31) |
InChI-Schlüssel |
HNISBUWTVVPFRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C(=C2C)C)N=C(S3)NCC4=CC=C(C=C4)S(=O)(=O)N)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C(=C2C)C)N=C(S3)NCC4=CC=C(C=C4)S(=O)(=O)N)C |
Synonyme |
Benzoic acid, 4-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazolyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



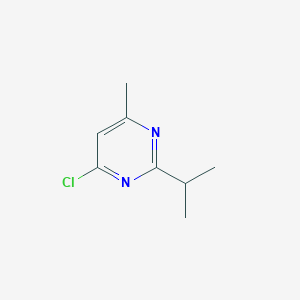
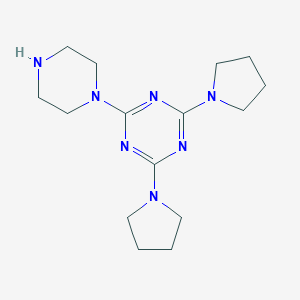


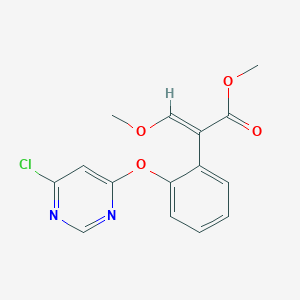

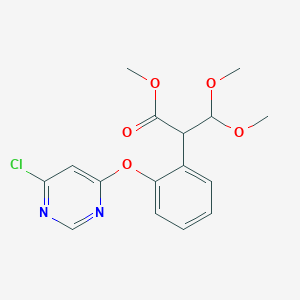
![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)
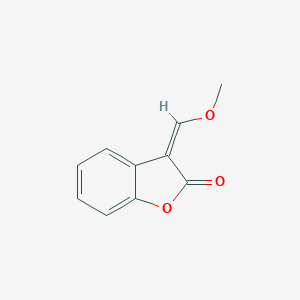
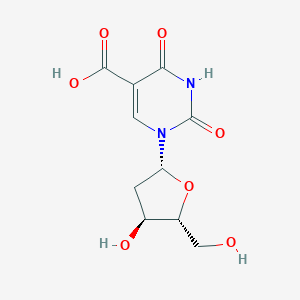
![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)

![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
